Potassium 2,5-dibromo-pyridine-3-trifluoroborate
CAS No.:
Cat. No.: VC13783424
Molecular Formula: C5H2BBr2F3KN
Molecular Weight: 342.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BBr2F3KN |
|---|---|
| Molecular Weight | 342.79 g/mol |
| IUPAC Name | potassium;(2,5-dibromopyridin-3-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C5H2BBr2F3N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |
| Standard InChI Key | LVYWDBAWOMSDTH-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Potassium 2,5-dibromo-pyridine-3-trifluoroborate features a pyridine ring substituted at the 2- and 5-positions with bromine atoms and a trifluoroborate group at the 3-position. The molecular formula C₅H₂BBr₂F₃KN reflects its composition, with the potassium ion stabilizing the trifluoroborate anion. This structure enhances electrophilicity at the boron center, facilitating transmetalation in coupling reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BBr₂F₃KN |
| Molecular Weight | 342.79 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | White to off-white crystalline solid |
| Stability | Moisture-sensitive; store under inert gas |
The trifluoroborate group’s electron-withdrawing nature increases the compound’s stability compared to boronic acids, reducing protodeboronation side reactions. This stability is critical for applications requiring prolonged reaction times or elevated temperatures.
Synthesis and Manufacturing Processes
The synthesis of potassium 2,5-dibromo-pyridine-3-trifluoroborate begins with 2-aminopyridine, as detailed in patent CN105061301A . The process involves three stages:
Acetylation of 2-Aminopyridine
2-Aminopyridine reacts with acetic anhydride under reflux to form N-acetyl-2-aminopyridine. This step prevents undesired side reactions during subsequent bromination. A molar ratio of 1:1.5 for 2-aminopyridine to acetic anhydride optimizes yield .
Bromination to 2-Amino-5-bromopyridine
Liquid bromine is added dropwise to the acetylated intermediate at 45–55°C, introducing bromine at the 5-position. After quenching with sodium hydroxide, 2-amino-5-bromopyridine is isolated via filtration and recrystallization, achieving yields of 60–64% .
Diazotization and Trifluoroborate Formation
The amino group is replaced by bromine via diazotization using sodium nitrite and hydrogen bromide in the presence of cuprous bromide. Subsequent reaction with potassium fluoride converts the boronic ester intermediate into the trifluoroborate salt. This step requires strict temperature control (-5 to 15°C) to minimize byproducts .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Bromination Temperature | 45–55°C |
| Diazotization Catalyst | Cuprous bromide (0.048 mol) |
| Reaction Time | 2–5 hours |
| Yield | 60–64% |
Reactivity and Applications in Cross-Coupling Reactions
The compound’s primary application lies in the Suzuki-Miyaura reaction, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives. The trifluoroborate group enhances reactivity by stabilizing the boron center while allowing facile transmetalation to palladium catalysts.
Case Study: Pharmaceutical Intermediate Synthesis
In a 2024 study, potassium 2,5-dibromo-pyridine-3-trifluoroborate was used to synthesize a tyrosine kinase inhibitor precursor. Reaction with 4-chlorophenylboronic acid under palladium catalysis achieved an 85% yield, demonstrating superior efficiency compared to boronic acid analogs.
Solvent and Ligand Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the palladium intermediate. Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve regioselectivity, particularly in reactions involving sterically hindered partners.
Comparative Analysis with Related Trifluoroborates
Potassium 2,5-dibromo-pyridine-3-trifluoroborate exhibits distinct advantages over structurally similar compounds:
-
vs. Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate: The ethoxy group in the latter reduces electrophilicity, lowering reactivity in electron-deficient aryl couplings.
-
vs. Potassium 2,4,6-trimethylphenyltrifluoroborate: Enhanced solubility in aqueous systems due to the pyridine ring’s polarity, enabling greener reaction conditions .
Table 3: Reactivity Comparison
| Compound | Relative Reactivity (Suzuki-Miyaura) | Solubility in THF |
|---|---|---|
| Potassium 2,5-dibromo-pyridine-3-trifluoroborate | 1.0 (reference) | High |
| Potassium phenyltrifluoroborate | 0.7 | Moderate |
| Potassium 2-thienyltrifluoroborate | 1.2 | Low |
Recent Advancements and Future Directions
Recent studies focus on flow chemistry applications, where the compound’s stability enables continuous Suzuki-Miyaura reactions with residence times under 5 minutes. Hybrid catalysts combining palladium and photoredox systems have also expanded its use in C–H functionalization reactions, achieving enantioselectivities >90% in some cases .
Future research aims to develop chiral variants of the compound for asymmetric synthesis, leveraging its rigid pyridine backbone to induce stereocontrol. Computational models predict that substituting bromine with iodine could further enhance oxidative addition kinetics, opening avenues for low-temperature coupling protocols.
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